

OAC1 Administration in Mouse Models of Regenerative Medicine: Application Notes and Protocols

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Compound of Interest

Compound Name: OAC1

Cat. No.: B1677069

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Introduction

OAC1 (Oct4-Activating Compound 1) is a small molecule known to activate the expression of the master pluripotency transcription factor, Oct4. By stimulating the Oct4 gene promoter, **OAC1** enhances the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[1] Its mechanism involves increasing the transcription of the core pluripotency network, including Oct4, Nanog, and Sox2. This activity suggests a significant potential for **OAC1** in regenerative medicine by promoting cell plasticity and tissue repair. Recent studies have begun to explore its therapeutic effects in in vivo models of disease and injury.

This document provides detailed application notes and protocols for the administration of **OAC1** in mouse models, with a specific focus on its application in a murine model of ischemic stroke, a key area of regenerative medicine research.

Application Notes

OAC1 has demonstrated neuroprotective effects in a mouse model of cerebral ischemia/reperfusion injury. Administration of **OAC1** has been shown to reduce brain infarction and alleviate neuronal damage.[2] The underlying mechanism is linked to the activation of the Oct4/MFN2 (Mitofusin 2) pathway, which helps to mitigate mitochondrial dysfunction and

endoplasmic reticulum stress.[2] These findings highlight the potential of **OAC1** as a therapeutic agent for conditions involving ischemic tissue damage.

Key Applications:

- **Neuroprotection:** As demonstrated in ischemic stroke models, **OAC1** can protect neurons from ischemic injury.
- **Induced Pluripotency:** **OAC1** significantly enhances the efficiency and accelerates the process of generating iPSCs from mouse embryonic fibroblasts when used in conjunction with other reprogramming factors.
- **Stem Cell Expansion:** **OAC1** has been shown to mediate the ex vivo expansion of hematopoietic stem and progenitor cells.[1]

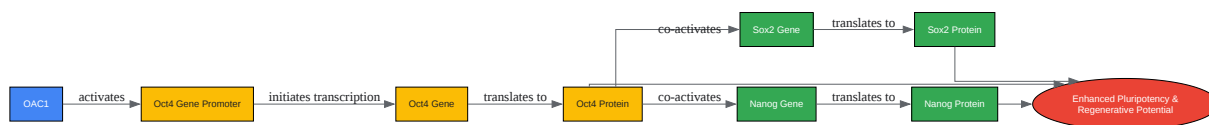
Quantitative Data Summary

The following table summarizes the key quantitative data from a study investigating the effects of **OAC1** in a mouse model of ischemic stroke.

Parameter	Treatment Group	Dosage	Outcome	Reference
Brain Infarction Volume	OAC1	3 mg/kg	Significantly reduced brain infarction	[2]
Neuronal Injury	OAC1	3 mg/kg	Mitigated neuronal injury	[2]
Mitofusin 2 (MFN2) Levels	OAC1	3 mg/kg	Reduced loss of MFN2	[2]

Signaling Pathway

OAC1 functions by activating the transcriptional regulatory network that maintains pluripotency in embryonic stem cells. This pathway is central to its regenerative potential.



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OAC1 activates the core pluripotency transcription network.

Experimental Protocols

Preparation of **OAC1** for In Vivo Administration

- Compound: **OAC1** (C₁₄H₁₁N₃O, CAS: 300586-90-7)
- Solvent: Prepare a stock solution of **OAC1** in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For in vivo injections, further dilute the stock solution in sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. Ensure the final concentration of DMSO is non-toxic to the animals.
- Working Concentration: For a dosage of 3 mg/kg, a typical 25g mouse would require 0.075 mg of **OAC1**. Prepare the working solution such that the injection volume is appropriate for the administration route (e.g., 100-200 µL for intraperitoneal injection).

Mouse Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a common method to induce ischemic stroke in mice.

- Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
- Surgical Procedure:
 - Make a midline neck incision to expose the common carotid artery.

- Ligate the common carotid artery and the external carotid artery.
- Introduce a filament into the internal carotid artery to occlude the middle cerebral artery.
- Reperfusion: After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion of the artery.

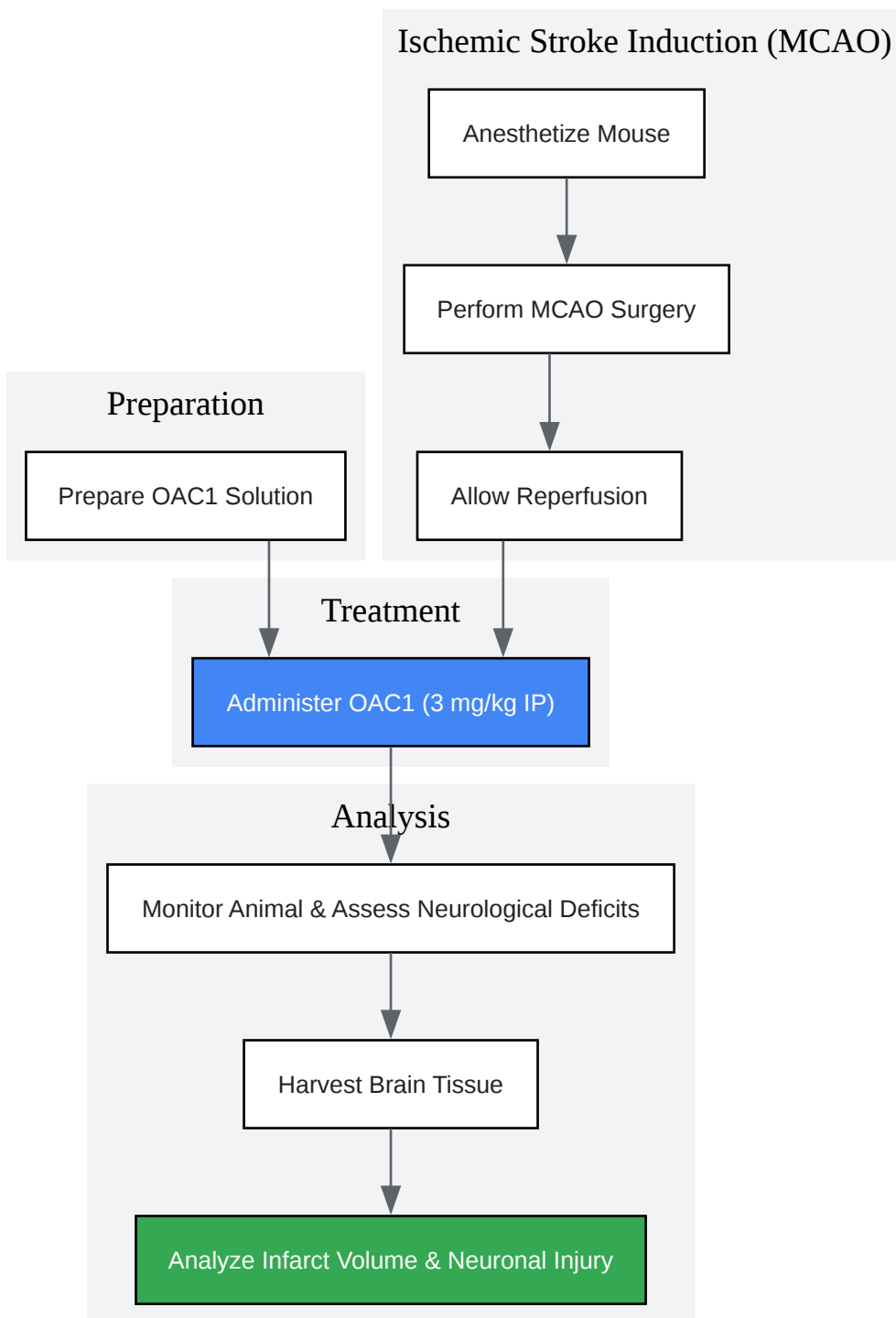
OAC1 Administration Protocol (Intraperitoneal Injection)

Intraperitoneal (IP) injection is a common route for systemic administration of compounds in mice.

- Materials:
 - Sterile 1 mL syringe
 - Sterile 27-30 gauge needle
 - **OAC1** working solution
 - 70% ethanol for disinfection
- Procedure:
 - Restrain the mouse securely.
 - Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
 - Disinfect the injection site with 70% ethanol.
 - Insert the needle at a 30-45 degree angle into the peritoneal cavity.
 - Aspirate to ensure the needle has not entered a blood vessel or organ.
 - Inject the **OAC1** solution slowly.
 - Withdraw the needle and return the mouse to its cage.

- Monitor the animal for any adverse reactions.

Experimental Workflow



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Workflow for **OAC1** administration in a mouse stroke model.

Conclusion

OAC1 presents a promising avenue for therapeutic intervention in regenerative medicine, particularly in the context of ischemic injury. The provided protocols and data serve as a foundational guide for researchers investigating the in vivo applications of this Oct4-activating compound. Further studies are warranted to explore the full therapeutic window, long-term effects, and applications in other models of tissue regeneration.

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- 2. OAC1 improves mitofusin 2 expression to alleviate neuronal injury following experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
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